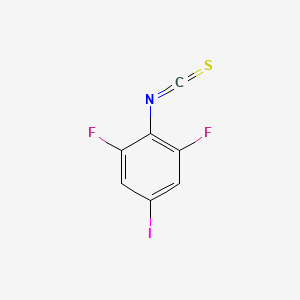
2,6-Difluoro-4-iodophenyl Isothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluoro-4-iodophenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates. These compounds are characterized by the functional group -N=C=S. The presence of fluorine and iodine atoms in the phenyl ring makes this compound unique and potentially useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
2,6-Difluoro-4-iodophenyl Isothiocyanate can be synthesized from its corresponding amine, 2,6-difluoro-4-iodoaniline. The synthetic process involves the reaction of the amine with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate intermediate. This intermediate is then treated with a desulfurylation reagent, such as cyanuric acid, to yield the isothiocyanate product .
Industrial Production Methods
The industrial production of isothiocyanates typically involves similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions is crucial for the successful formation of the desired product. The process is designed to be economical and suitable for scale-up activities .
化学反応の分析
Types of Reactions
2,6-Difluoro-4-iodophenyl Isothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles, such as amines, to form thioureas.
Addition Reactions: The compound can react with nucleophiles to form addition products.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include amines, thiols, and alcohols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include thioureas, thioamides, and various heterocyclic compounds. These products are often valuable intermediates in organic synthesis and pharmaceutical research .
科学的研究の応用
2,6-Difluoro-4-iodophenyl Isothiocyanate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor to bioactive molecules.
Industry: The compound is used in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of 2,6-Difluoro-4-iodophenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and can react with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the formation of covalent bonds, potentially altering the function of the target molecules .
類似化合物との比較
Similar Compounds
2,6-Difluorophenyl Isothiocyanate: Similar in structure but lacks the iodine atom.
2,4-Difluorophenyl Isothiocyanate: Similar but with different fluorine substitution pattern.
2-Iodophenyl Isothiocyanate: Similar but lacks the fluorine atoms .
Uniqueness
The presence of both fluorine and iodine atoms in 2,6-Difluoro-4-iodophenyl Isothiocyanate makes it unique. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C7H2F2INS |
|---|---|
分子量 |
297.07 g/mol |
IUPAC名 |
1,3-difluoro-5-iodo-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2F2INS/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H |
InChIキー |
GJKFZLDSYPCRDC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)N=C=S)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



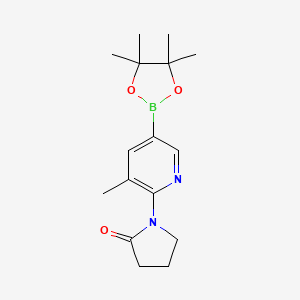
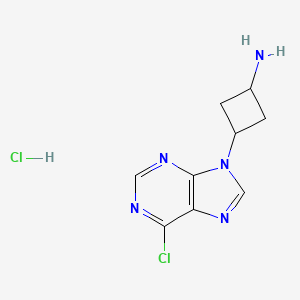
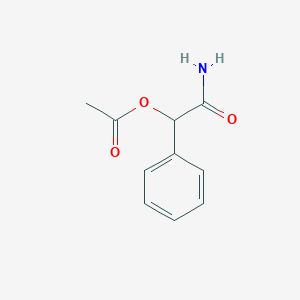
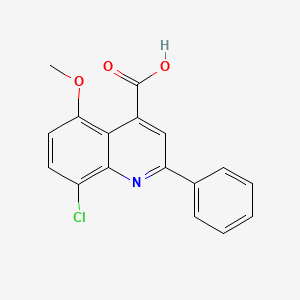
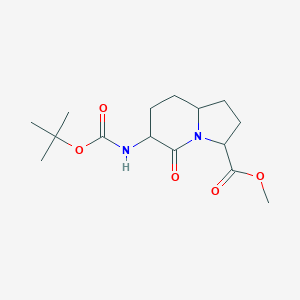
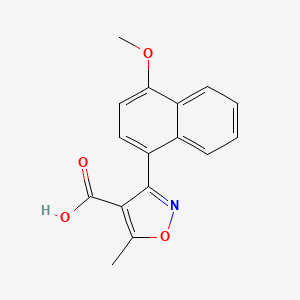
![(Z)-2-[4-(tert-Butyl)-5-[[5-(dihexylamino)thiophen-2-yl]methylene]thiazol-2(5H)-ylidene]malononitrile](/img/structure/B13692875.png)
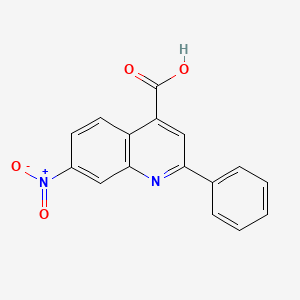
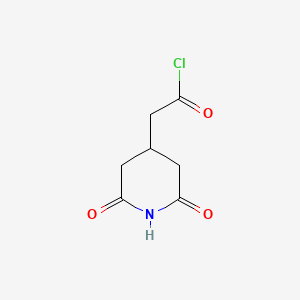
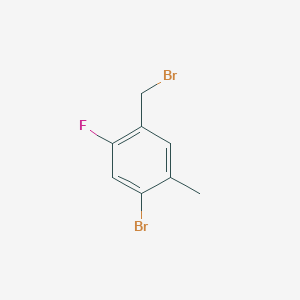
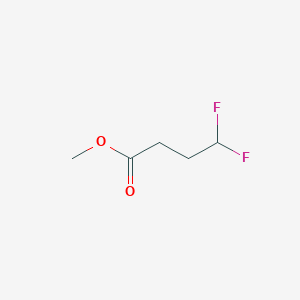
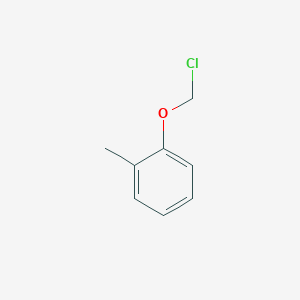
![5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B13692928.png)
